1,2,4-Trimethylcyclohexane

Catalog No.
S575991
CAS No.
2234-75-5
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trimethylcyclohexane

CAS Number

2234-75-5

Product Name

1,2,4-Trimethylcyclohexane

IUPAC Name

1,2,4-trimethylcyclohexane

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3

InChI Key

VCJPCEVERINRSG-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)C)C

Synonyms

1,2,4-trimethylcyclohexane

Canonical SMILES

CC1CCC(C(C1)C)C

The exact mass of the compound 1,2,4-Trimethylcyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18907. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

1,2,4-Trimethylcyclohexane (CAS 2234-75-5) is a highly substituted cycloalkane that serves as a critical baseline material in advanced combustion modeling and middle-distillate fuel upgrading. Characterized by its tri-substituted ring structure, this compound provides a precise balance of thermal reactivity, specific density, and multi-pathway isomerization potential. In industrial and academic research, it is primarily procured as a high-fidelity surrogate component for aviation turbine fuels (such as Jet A/A-1) and as a stringent probe molecule for evaluating selective ring-opening (SRO) catalysts. Its defined stereochemical strain and multiple tertiary carbon centers make it indispensable for workflows requiring exact replication of low-temperature auto-oxidation kinetics and complex hydrotreating product distributions, outperforming simpler cycloalkanes in predictive accuracy [1].

Substituting 1,2,4-trimethylcyclohexane with mono-alkylated cycloalkanes (like methylcyclohexane) or structural isomers (like 1,3,5-trimethylcyclohexane) fundamentally compromises experimental and modeling integrity. Unlike 1,3,5-trimethylcyclohexane, which can adopt a highly stable tri-equatorial chair conformation, 1,2,4-trimethylcyclohexane possesses unavoidable axial substituents that induce specific steric strain, drastically lowering its activation energy for ring-opening and auto-oxidation [1]. Furthermore, compared to common surrogate alternatives like n-propylcyclohexane, 1,2,4-trimethylcyclohexane yields a significantly broader spectrum of linear alkenes and oxidized intermediates during low-temperature oxidation . Using simpler analogs fails to replicate the complex derived cetane number (DCN) profiles and multi-pathway radical formations required for rigorous sustainable aviation fuel (SAF) qualification and advanced catalyst screening.

Accelerated Auto-Oxidation Reactivity Driven by Tertiary C-H Bonds

The presence of three methyl groups on the cyclohexane ring significantly accelerates liquid-phase auto-oxidation compared to simpler cycloalkanes. At 140 °C, 1,2,4-trimethylcyclohexane exhibits an induction period (IP) of just 0.6 hours, whereas methylcyclohexane requires 2.1 hours and unsubstituted cyclohexane requires 6.8 hours [1]. This 71% reduction in IP compared to methylcyclohexane is driven by the increased concentration of reactive tertiary C-H bonds, which facilitate rapid homolytic bond cleavage and free radical generation.

Evidence DimensionLiquid-phase auto-oxidation induction period (IP)
Target Compound Data0.6 hours
Comparator Or BaselineMethylcyclohexane (2.1 hours) / Cyclohexane (6.8 hours)
Quantified Difference71% reduction in IP vs. methylcyclohexane; 91% reduction vs. cyclohexane
ConditionsLiquid-phase auto-oxidation at 140 °C

Procuring this specific compound is essential for accelerated degradation testing and combustion modeling where high reactivity and rapid radical generation are required.

Superior Product Diversity in Selective Ring-Opening (SRO) Catalysis

In the evaluation of hydrotreating catalysts for middle-distillate fuel upgrading, 1,2,4-trimethylcyclohexane provides a far more rigorous test of steric selectivity than mono-substituted analogs. When subjected to selective ring opening (SRO) over Iridium or Platinum catalysts, 1,2,4-trimethylcyclohexane generates six distinct nonane isomers (one from each C-C bond in the ring)[1]. In contrast, methylcyclohexane primarily yields heptane isomers via a less complex dicarbene mode or single substituted cleavage. The tri-substituted nature of 1,2,4-trimethylcyclohexane forces the catalyst to differentiate between variably hindered substituted and unsubstituted C-C bonds.

Evidence DimensionNumber of distinct ring-opened alkane isomers generated
Target Compound Data6 distinct nonane isomers
Comparator Or BaselineMethylcyclohexane (fewer heptane isomers, dominated by dicarbene mode)
Quantified DifferenceSubstantially higher product diversity and steric complexity
ConditionsCatalytic selective ring opening over Ir or Pt/Al2O3/SiO2 catalysts at high pressure

Engineers screening novel SRO catalysts must procure 1,2,4-trimethylcyclohexane to accurately map a catalyst's ability to selectively cleave sterically hindered C-C bonds for cetane number improvement.

Enhanced Alkene Spectrum Generation for Jet Fuel Surrogate Modeling

For sustainable aviation fuel (SAF) modeling, 1,2,4-trimethylcyclohexane is superior to linear-chain-substituted cycloalkanes due to its complex isomerization pathways. During low-temperature oxidation (600–1100 K), 1,2,4-trimethylcyclohexane undergoes C-H bond cleavage to form nine distinct cyclic C9H17 radicals, which predominantly isomerize into linear radicals before β-scission . This generates a significantly broader spectrum of linear alkenes, aromatics, and oxidized intermediates compared to n-propylcyclohexane or ethylcyclohexane. This diverse intermediate pool is critical for accurately replicating the derived cetane number (DCN) and ignition delay times of actual Jet A/A-1 fuel.

Evidence DimensionDiversity of oxidation intermediates (radicals and linear alkenes)
Target Compound DataForms 9 distinct cyclic C9H17 radicals leading to a broad alkene spectrum
Comparator Or Baselinen-Propylcyclohexane / Ethylcyclohexane (narrower spectrum of alkenes)
Quantified DifferenceGenerates a significantly more diverse pool of hydrocarbons and oxidized intermediates
ConditionsLow-temperature oxidation in a jet-stirred reactor at 600–1100 K, equivalence ratios 0.4–2.0

Procurement of this specific isomer is mandatory for formulating high-fidelity jet fuel surrogates that must strictly match the combustion and emissions profiles of petroleum-derived kerosene.

High-Fidelity Aviation Fuel Surrogate Formulation

Due to its specific density, derived cetane number (DCN), and ability to generate a broad spectrum of linear alkenes during oxidation, 1,2,4-trimethylcyclohexane is a primary component in multi-component jet fuel surrogates. It is specifically procured to mimic the first-order physical and chemical properties of Jet A/A-1 and Sustainable Aviation Fuels (SAF), enabling accurate computational fluid dynamics (CFD) and combustion modeling without the variability of crude petroleum blends [1].

Selective Ring-Opening (SRO) Catalyst Screening

In refinery technology development, 1,2,4-trimethylcyclohexane is utilized as a sterically demanding probe molecule. Because its ring opening yields up to six distinct nonane isomers, researchers use it to evaluate the endocyclic hydrogenolysis mechanisms of Iridium, Platinum, and bimetallic catalysts. It allows engineers to quantify a catalyst's preference for cleaving substituted versus unsubstituted C-C bonds, a critical metric for maximizing the cetane number of middle distillates[2].

Low-Temperature Auto-Oxidation Kinetics Studies

With its highly reactive tertiary C-H bonds and a remarkably short induction period of 0.6 hours at 140 °C, this compound is ideal for studying the initial stages of fuel decomposition and auto-oxidation. It is procured for jet-stirred reactor and shock tube experiments to validate kinetic models involving hydrogen abstraction by hydroxyl (OH) radicals, ensuring safety and stability parameters for novel aerospace propellants[3].

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

7667-60-9
2234-75-5

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Last modified: 08-15-2023

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